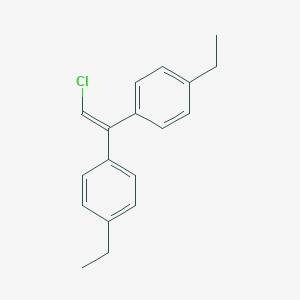
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-] is a chemical compound that is commonly referred to as DDE. The compound is synthesized from the pesticide DDT, which is widely known for its harmful effects on the environment and human health. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms.
作用机制
DDE is believed to act as an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body. Specifically, DDE has been shown to interfere with the estrogen receptor, which can lead to reproductive disorders and developmental abnormalities.
生化和生理效应
DDE has been shown to have a variety of biochemical and physiological effects on living organisms. In animals, DDE exposure has been linked to reduced fertility, developmental abnormalities, and cancer. In humans, DDE exposure has been linked to increased risk of breast cancer, reduced fertility, and developmental abnormalities.
实验室实验的优点和局限性
DDE is commonly used in laboratory experiments to study its effects on living organisms. One advantage of using DDE in lab experiments is that it is a stable compound that can be easily synthesized. However, one limitation of using DDE in lab experiments is that it is a byproduct of DDT, which is a banned pesticide. This can make it difficult to obtain and use in lab experiments.
未来方向
There are many future directions for research on DDE. One area of research is to better understand the mechanism of action of DDE and how it interacts with hormones in the body. Another area of research is to develop new methods for detecting and measuring DDE in the environment and in living organisms. Additionally, research is needed to better understand the long-term health effects of DDE exposure and to develop strategies for reducing exposure to this harmful compound.
Conclusion:
In conclusion, DDE is a chemical compound that is synthesized from the breakdown of the pesticide DDT. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms. DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer. Further research is needed to better understand the mechanism of action of DDE and its long-term health effects.
合成方法
DDE is synthesized from the breakdown of DDT, a pesticide that was widely used in the mid-20th century. DDT was banned in many countries due to its harmful effects on the environment and human health. However, DDT and its byproducts, including DDE, continue to persist in the environment due to their high stability and resistance to degradation. DDE is formed when DDT is exposed to sunlight or other environmental factors that cause it to break down.
科学研究应用
DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer.
属性
CAS 编号 |
14720-90-2 |
|---|---|
产品名称 |
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl- |
分子式 |
C18H19Cl |
分子量 |
270.8 g/mol |
IUPAC 名称 |
1-[2-chloro-1-(4-ethylphenyl)ethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C18H19Cl/c1-3-14-5-9-16(10-6-14)18(13-19)17-11-7-15(4-2)8-12-17/h5-13H,3-4H2,1-2H3 |
InChI 键 |
IOEHNKQKPGDHFA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
规范 SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



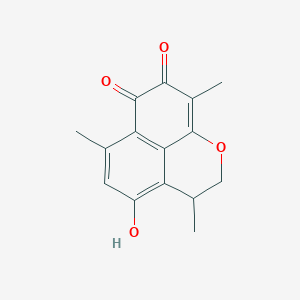

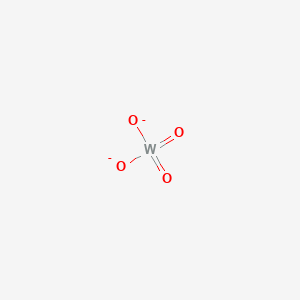
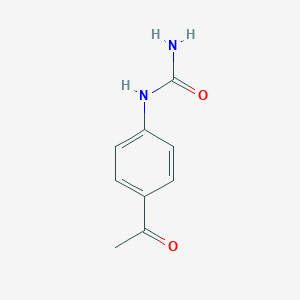
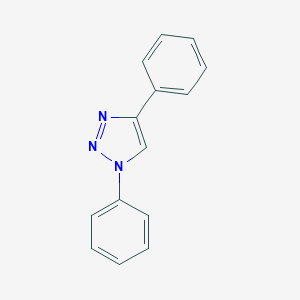
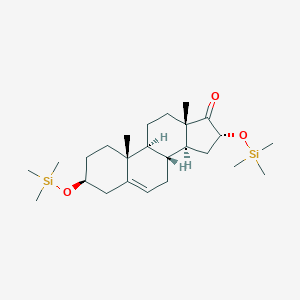
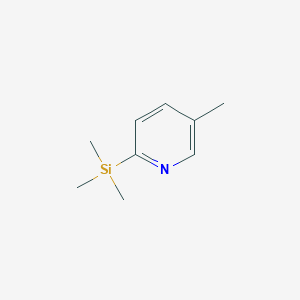
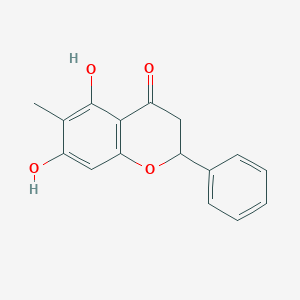
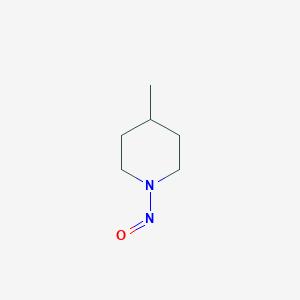
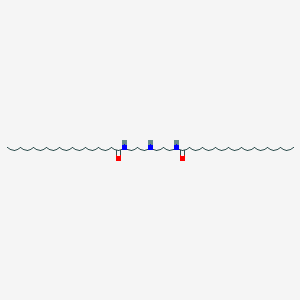
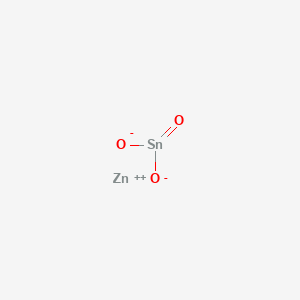
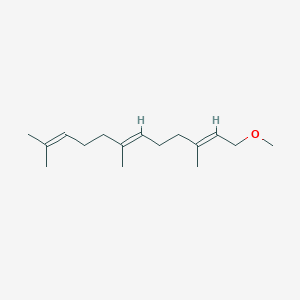
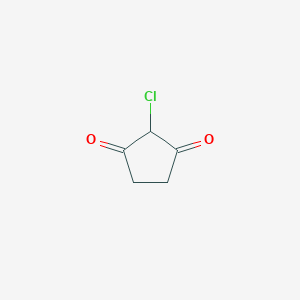
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)